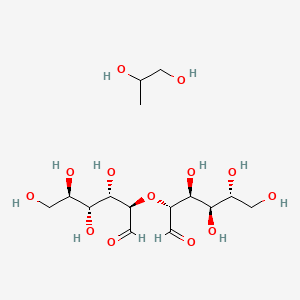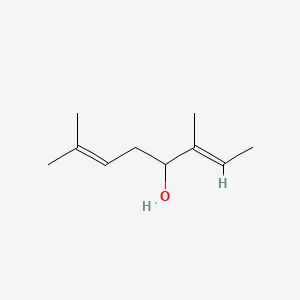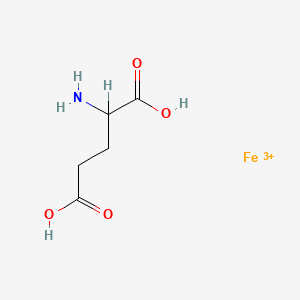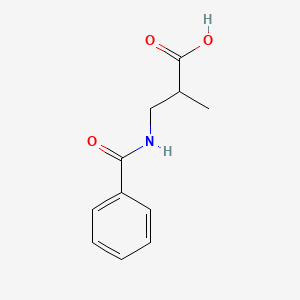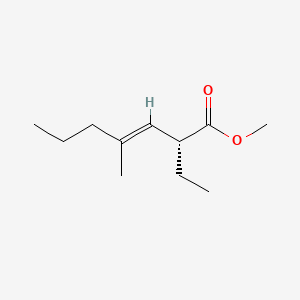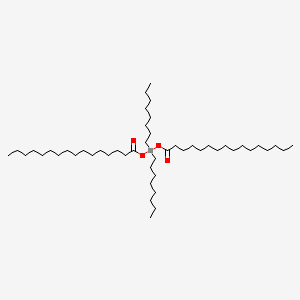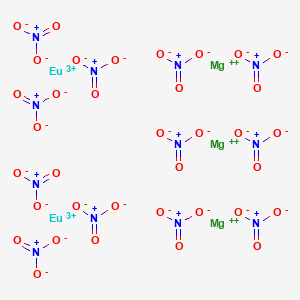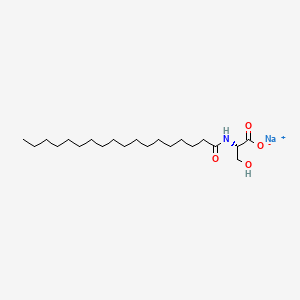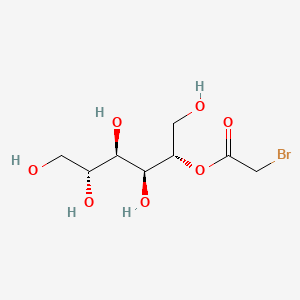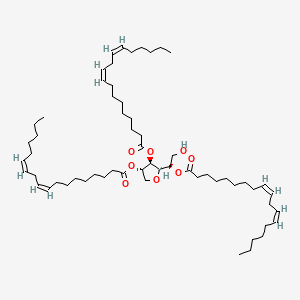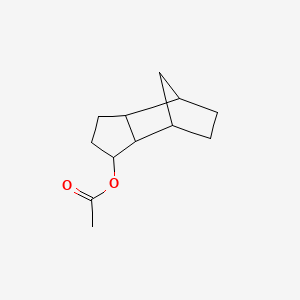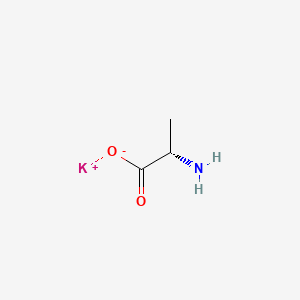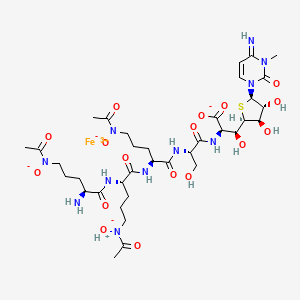
Albomycin epsilon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albomycin epsilon is a naturally occurring sideromycin, which is a type of antibiotic covalently linked to a siderophore. It was first isolated from the soil microorganism Streptomyces griseus in 1947. This compound is known for its potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multi-drug resistant strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of albomycin epsilon involves several key steps, including the formation of the thionucleoside antibiotic and its conjugation to a ferrichrome-type siderophore. The synthetic strategy typically involves retrosynthetic analysis to break down the complex structure into manageable intermediates . Key reactions include aldol reactions to expand the side chain of thionucleoside and subsequent coupling reactions to form the final product .
Industrial Production Methods
Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .
Analyse Des Réactions Chimiques
Types of Reactions
Albomycin epsilon undergoes various chemical reactions, including:
Oxidation: The iron (III) hydroxamate moiety can undergo oxidation-reduction reactions.
Substitution: The thionucleoside part of the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: For oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered antibacterial properties .
Applications De Recherche Scientifique
Albomycin epsilon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying siderophore-antibiotic conjugates.
Biology: Investigated for its role in bacterial iron uptake mechanisms.
Medicine: Explored as a potential antibacterial drug for treating infections caused by multi-drug resistant bacteria.
Industry: Potential use in developing new antimicrobial agents
Mécanisme D'action
Albomycin epsilon functions as a specific inhibitor of seryl-tRNA synthetases. It is actively transported into bacterial cells via siderophore uptake pathways, a mechanism often referred to as the “Trojan horse” strategy. Once inside the cell, it inhibits seryl-tRNA synthetase, thereby disrupting protein synthesis and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Microcin C: Another sideromycin that targets aminoacyl-tRNA synthetases.
Agrocin 84: A compound that also uses a “Trojan horse” strategy to enter bacterial cells.
Uniqueness
Albomycin epsilon is unique due to its potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to multiple drugs. Its specific inhibition of seryl-tRNA synthetases and efficient uptake via siderophore pathways make it a promising candidate for developing new antibacterial therapies .
Propriétés
Numéro CAS |
12676-10-7 |
|---|---|
Formule moléculaire |
C36H56FeN11O17S |
Poids moléculaire |
1002.8 g/mol |
Nom IUPAC |
(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+) |
InChI |
InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1 |
Clé InChI |
VQCJCCMAGPCDIK-DFBZBFILSA-N |
SMILES isomérique |
[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
SMILES canonique |
[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
